molecular formula C5H6F5NO B6183505 4,4,5,5,5-pentafluoropentanamide CAS No. 2624129-29-7

4,4,5,5,5-pentafluoropentanamide

Cat. No.: B6183505
CAS No.: 2624129-29-7
M. Wt: 191.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5,5-Pentafluoropentanamide is a fluorinated organic compound characterized by a pentanamide backbone with five fluorine atoms substituted at the 4th and 5th carbons. The related acid, 4,4,5,5,5-pentafluoropentanoic acid (CAS 3637-31-8), has a molecular formula of C₅H₅F₅O₂ and a molecular weight of 192.09 g/mol . It is synthesized from 4,4,5,5,5-pentafluoropentanol with a yield of ~83% via oxidation, highlighting the importance of fluorinated precursors in its production .

Properties

CAS No.

2624129-29-7

Molecular Formula

C5H6F5NO

Molecular Weight

191.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5,5-pentafluoropentanamide typically involves the reaction of 4,4,5,5,5-pentafluoropentanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5,5-Pentafluoropentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of 4,4,5,5,5-pentafluoropentanoic acid.

    Reduction: Formation of 4,4,5,5,5-pentafluoropentylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,5,5,5-Pentafluoropentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 4,4,5,5,5-pentafluoropentanamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Fluorinated Pentanamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
4,4,5,5,5-Pentafluoropentanamide -CONH₂, -CF₂(CF₃) at C4-C5 C₅H₇F₅NO (estimated) ~179.1 (estimated) Likely high metabolic stability; potential drug intermediate.
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide -SO₂NH-pyridyl, -CH₃, dioxoisoindolinyl C₂₄H₂₃N₅O₅S 493.53 Anticancer research; yellowish-white solid with moderate solubility.
(R)-2-[(4-Chlorophenyl)sulfonyl]amino-5,5,5-trifluoropentanamide -SO₂ClPh, -CF₃ at C5 C₁₁H₁₂ClF₃N₂O₃S 344.74 Organic synthesis intermediate; chiral center for enantioselective applications.
4,5-Dihydroxy-N-(4-methoxyphenyl)pentanamide -OH at C4-C5, -OCH₃Ph C₁₂H₁₆N₂O₄ 252.27 Enhanced solubility due to hydroxyl groups; used in diol synthesis.

Key Observations :

  • Fluorination Patterns : The position and number of fluorine atoms significantly influence reactivity and stability. For example, this compound’s fully substituted C4-C5 fluorines enhance lipophilicity and resistance to oxidative metabolism compared to partially fluorinated analogs like the trifluoro derivative in .
  • Functional Groups : Sulfonamide and aryl substituents (e.g., in ) introduce hydrogen-bonding capabilities and π-π stacking interactions, making them suitable for targeting biological macromolecules.

Physicochemical Properties

Solubility and Stability

  • This compound : Predicted low water solubility due to fluorine’s hydrophobic effect, similar to its carboxylic acid counterpart (logP ~1.5–2.0) .
  • Hydroxylated Derivatives : Compounds like 4,5-dihydroxy-N-(4-methoxyphenyl)pentanamide exhibit higher aqueous solubility (logP ~0.5–1.0) due to polar hydroxyl and methoxy groups.
  • Sulfonamide Derivatives : The presence of sulfonyl groups (e.g., ) increases molecular weight and polarity, balancing lipophilicity for membrane permeability.

Drug Intermediates

  • Fulvestrant Derivatives: 4,4,5,5,5-Pentafluoropentanol (CAS 148043-73-6) is a key intermediate in synthesizing fulvestrant, a breast cancer drug. The pentafluoroalkyl chain improves binding to estrogen receptors .
  • Anticancer Agents : Sulfamoylphenylpentanamides (e.g., ) show promise in targeting tyrosine kinases or tubulin, with IC₅₀ values in the micromolar range.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.